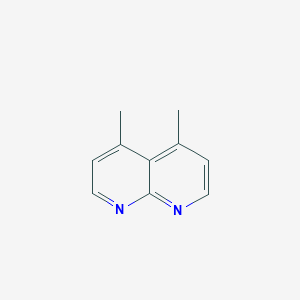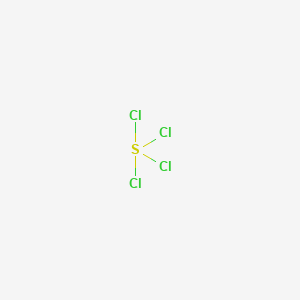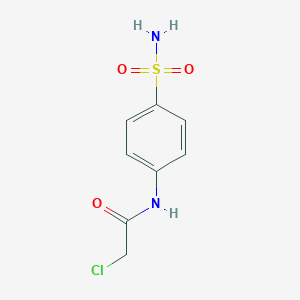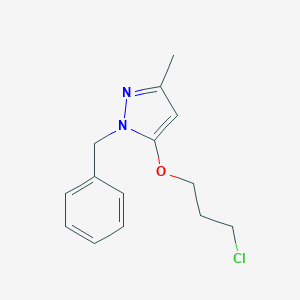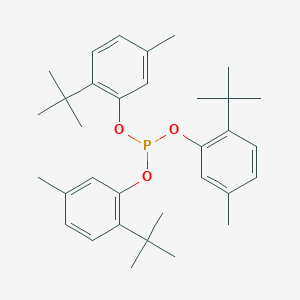
Terbium(III) bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium(III) bromide (TbBr3) is a chemical compound composed of a terbium atom and three bromine atoms. It is a white solid with a cubic crystal structure and a melting point of 722 °C. It has a wide range of applications in the fields of science and technology, including in the synthesis of other compounds, in scientific research, and in laboratory experiments.
Scientific Research Applications
Terbium(III) serves as a luminescent probe for studying interactions with DNA, as demonstrated in research involving calf thymus DNA and paraquat. The study highlighted the electrostatic binding modes and the effects of competitive inhibition (Tong, Xiang, & Bai, 2010).
The photophysical properties of terbium(III) complexes with pyridine-2,6-dicarboxylate, including emission quantum yields and excited-state lifetimes, were investigated, indicating their potential applications in emission assays (Jones & Vullev, 2002).
Terbium(III) has been used in energy transfer studies in proteins, specifically between terbium(III) and cobalt(II) in thermolysin, highlighting its role as a metal–metal distance probe in biological macromolecules (Horrocks, Holmquist, & Vallee, 1975).
Synthesis and characterization of magnetic drug carriers modified with terbium(III) ions have been explored for potential applications in targeted anticancer radiotherapy and imaging techniques (Nieciecka et al., 2022).
Terbium(III) has been used in spectrofluorometric determinations for analyzing trace amounts in various samples, demonstrating its utility in analytical chemistry (Jiang et al., 2003).
The use of terbium chelates in fluorescence immunoassays shows the potential of terbium(III) in biomedical analysis and diagnostics (Beltyukova & Egorova, 1998).
Terbium(III) fluorescence has been utilized in nucleic acid studies due to its binding to nucleic acids and acting as an acceptor of electronic excitation energy (Formoso, 1973).
Safety and Hazards
Future Directions
Terbium(III) bromide has potential applications in various fields. For instance, a study discusses the use of a terbium(III) lanthanide-organic framework as a platform for a green-emission signal . Another study discusses the use of a terbium(III) metal-organic framework for high catalytic performance on the cycloaddition of CO2 with epoxides under mild conditions .
Mechanism of Action
Target of Action
Terbium(III) bromide, a crystalline chemical compound , has been found to interact with various targets. For instance, it has been reported to interact with the Chloride channel protein 1 , which plays a crucial role in regulating cell volume, membrane potential stabilization, signal transduction, and transepithelial transport .
Mode of Action
It has been suggested that this compound can promote the adhesion and osteogenic differentiation of mesenchymal stem cells via activation of the smad-dependent tgf-b/bmp signaling pathway .
Biochemical Pathways
this compound appears to affect several biochemical pathways. It has been reported to influence the TGF-b/BMP signaling pathway, which is crucial for the osteogenic differentiation of mesenchymal stem cells . Additionally, it has been found to affect the signaling molecules in horseradish, leading to changes in the contents of phytohormones and triggering excessive production of intracellular H2O2 .
Pharmacokinetics
It is known that this compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The results of this compound’s action are diverse and depend on the context of its use. For instance, in the context of biosorption and biomineralization, this compound has been found to accelerate the enrichment of Terbium(III) compared to biosorption alone .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is soluble in water , which suggests that its action could be influenced by the presence of water. Moreover, it has been suggested that this compound is likely to be mobile in the environment due to its water solubility .
Biochemical Analysis
Biochemical Properties
Terbium(III) bromide has been found to interact with signaling molecules in plants, specifically horseradish . The compound has been observed to decrease the auxin and gibberellic acid contents and increase the abscisic acid content . These changes in the contents of phytohormones triggered excessive production of intracellular H2O2 .
Cellular Effects
In cellular studies, this compound has been found to suppress bacterial growth while enhancing spore tolerance to wet heat . The effects of this compound on cell growth, sporulation, and spore properties of Bacillus subtilis have been investigated .
Molecular Mechanism
This compound promotes the osteogenic differentiation of mesenchymal stem cells via the transforming growth factor β (TGFβ)/bone morphogenetic protein (BMP) signaling pathway . It also functions as a histamine receptor and mediates cellular responses to histamine .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings . A terbium(III) complex-based time-resolved luminescence probe for selenocysteine can inhibit selenoprotein activity via a selenolate-triggered cleavage reaction of sulfonamide bonds in living cells .
Dosage Effects in Animal Models
While specific studies on this compound’s effects in animal models are limited, research on the effects of Terbium(III) on horseradish plants has shown a dose-response relationship .
Metabolic Pathways
This compound has been found to interact with the transforming growth factor β/bone morphogenetic protein and peroxisome-proliferator-activated receptor γ (PPARγ) signaling pathways .
Transport and Distribution
This compound is soluble in water, which suggests it may be mobile in the environment . Specific information on its transport and distribution within cells and tissues is currently limited.
Subcellular Localization
It has been found to affect various cellular processes, suggesting it may interact with multiple subcellular components .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Terbium(III) bromide involves the reaction between terbium oxide and hydrobromic acid.", "Starting Materials": [ "Terbium oxide (Tb2O3)", "Hydrobromic acid (HBr)" ], "Reaction": [ "Add 100 mL of hydrobromic acid to a flask.", "Heat the flask to 60°C.", "Slowly add 10 g of terbium oxide to the flask while stirring.", "Continue stirring until all the terbium oxide has dissolved.", "Heat the solution to 80°C and maintain this temperature for 2 hours.", "Allow the solution to cool to room temperature.", "Filter the solution to remove any impurities.", "Evaporate the solvent to obtain Terbium(III) bromide as a white solid." ] } | |
CAS RN |
14456-47-4 |
Molecular Formula |
Br3Tb |
Molecular Weight |
398.64 g/mol |
IUPAC Name |
tribromoterbium |
InChI |
InChI=1S/3BrH.Tb/h3*1H;/q;;;+3/p-3 |
InChI Key |
AZNZWHYYEIQIOC-UHFFFAOYSA-K |
SMILES |
[Br-].[Br-].[Br-].[Tb+3] |
Canonical SMILES |
Br[Tb](Br)Br |
Other CAS RN |
14456-47-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dihydrobenzo[b]furan-7-ylamine](/img/structure/B84802.png)
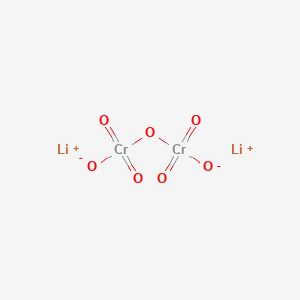
![Ethanol, 2-[(4-methylphenyl)thio]-](/img/structure/B84808.png)
